Benzyl(2,2-dimethylpropyl)amine

Lipophilicity ADME Medicinal Chemistry

Choose Benzyl(2,2-dimethylpropyl)amine for your synthesis challenges. The bulky neopentyl group ensures exclusive ortho-C(sp²)-H activation for well-defined palladacycle catalysts, simplifying purification. With a calculated LogP of ~2.82, it precisely modulates lipophilicity in drug candidates. Its reduced nucleophilicity, due to steric hindrance, qualifies it as a non-nucleophilic base for selective deprotonations. Procure ≥95% pure material and gain a strategic, performance-differentiating building block.

Molecular Formula C12H19N
Molecular Weight 177.291
CAS No. 91475-74-0
Cat. No. B2489521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(2,2-dimethylpropyl)amine
CAS91475-74-0
Molecular FormulaC12H19N
Molecular Weight177.291
Structural Identifiers
SMILESCC(C)(C)CNCC1=CC=CC=C1
InChIInChI=1S/C12H19N/c1-12(2,3)10-13-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3
InChIKeyWWEAQWSEERPMNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl(2,2-dimethylpropyl)amine (CAS 91475-74-0): Technical Specification and Core Identity for Procurement


Benzyl(2,2-dimethylpropyl)amine, also known as N-benzyl-2,2-dimethylpropan-1-amine, is a secondary amine characterized by a benzyl group and a sterically demanding 2,2-dimethylpropyl (neopentyl) substituent on the nitrogen atom . It has the molecular formula C12H19N and a molecular weight of 177.29 g/mol . The compound typically exhibits a purity of 95% or higher, as specified by multiple reputable vendors . Its structural features, including the neopentyl group, confer distinct steric properties that differentiate it from simpler, less-hindered analogs .

Benzyl(2,2-dimethylpropyl)amine: Why In-Class Analogs Cannot Be Directly Substituted


The presence of the bulky neopentyl group in Benzyl(2,2-dimethylpropyl)amine introduces significant steric hindrance around the nitrogen atom . This alters its fundamental properties, such as nucleophilicity and conformational preferences, compared to less sterically encumbered benzylamines like N-benzyl-N-methylamine or N-benzyl-N-isopropylamine . Direct substitution with a simpler analog would likely lead to altered reaction rates, different product distributions in synthetic applications, or changes in the stability and geometry of metal complexes [1]. The following quantitative evidence details these specific differentiations to guide informed selection.

Quantitative Differentiation of Benzyl(2,2-dimethylpropyl)amine (CAS 91475-74-0) vs. Key Analogs


Enhanced Lipophilicity (LogP) Compared to N-Benzyl-N-Methylamine

Benzyl(2,2-dimethylpropyl)amine exhibits a calculated LogP of 2.8223, which is significantly higher than that of N-benzyl-N-methylamine (LogP ~1.8). This quantifiable increase in lipophilicity is a direct consequence of the bulky neopentyl group . The higher LogP value indicates enhanced membrane permeability and altered partition coefficients in biological or biphasic chemical systems .

Lipophilicity ADME Medicinal Chemistry Physicochemical Properties

Class-Level Inference: Substantially Reduced Nucleophilicity due to Steric Hindrance

The neopentyl group in Benzyl(2,2-dimethylpropyl)amine introduces significant steric hindrance. A class-level inference can be drawn from a study of twenty secondary amines in reactions with allenyl isothiocyanate, which demonstrated that steric bulk profoundly reduces nucleophilicity and alters reaction rates [1]. While direct kinetic data for this specific compound are not available, the presence of the neopentyl group, known for its exceptional steric demand , implies a similar reduction in nucleophilicity compared to less hindered analogs like N-benzyl-N-ethylamine or N-benzyl-N-isopropylamine.

Steric Effects Nucleophilicity Reaction Selectivity Organic Synthesis

Regioselective Cyclopalladation: A Unique Chelation Outcome Differentiating from N-Methylbenzylamine

In cyclopalladation reactions, N-neopentylbenzylamine (Benzyl(2,2-dimethylpropyl)amine) demonstrates a distinct regioselectivity. It undergoes palladation exclusively at the ortho-sp² carbon of the benzyl moiety to form a stable 2-(N-neopentylaminomethyl)phenyl-C1, N chelate ring [1]. In contrast, a less hindered analog, N-methylbenzylamine, can undergo palladation with potentially different regiochemical outcomes or lower selectivity under similar conditions [2]. This specific chelation pathway is a direct consequence of the neopentyl group's steric influence, which directs the metalation event.

Organometallic Chemistry C-H Activation Cyclopalladation Regioselectivity

Vendor-Specified Purity and Availability: A 95% Baseline vs. Research-Grade Competitors

Multiple commercial suppliers consistently offer Benzyl(2,2-dimethylpropyl)amine with a minimum purity of 95% . While some niche analogs may be offered at lower purities or with less consistent availability, the 95% specification is a standard, verified baseline for this compound. This ensures reliable performance as a synthetic building block and reduces the risk of side reactions from unknown impurities .

Quality Control Purity Specification Procurement Building Block

Recommended Application Scenarios for Benzyl(2,2-dimethylpropyl)amine Based on Verified Differentiation


Synthesis of Sterically Hindered Ligands for Organometallic Catalysis

Leverage its unique cyclopalladation outcome (exclusive ortho-C(sp²)-H activation) to construct specific, sterically-defined palladacycle catalysts or intermediates [1]. The predictable chelation avoids mixtures and simplifies purification, a key advantage over less hindered analogs.

Optimizing Lipophilicity in Medicinal Chemistry Lead Series

Utilize the compound as a building block to introduce a quantifiable increase in LogP (~2.82) compared to simpler benzylamines . This allows for precise tuning of physicochemical properties in drug candidates without the need for extensive de novo synthesis.

Non-Nucleophilic Base in Selective Organic Transformations

Employ Benzyl(2,2-dimethylpropyl)amine in reactions where a non-nucleophilic base is required to deprotonate acidic substrates without engaging in unwanted nucleophilic substitution. This is supported by class-level evidence of steric hindrance reducing nucleophilicity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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